EVIDENCE GAP: No Published Biological IC₅₀, Kd, or Ki Data for 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea — BindingDB Annotations Are Misassigned
A comprehensive search of BindingDB, ChEMBL, PubMed, and Google Patents reveals that the BindingDB entry BDBM50394962, which shows an IC₅₀ of 11 nM against human UT-B (urea transporter B), is structurally inconsistent with 1-(2-fluorophenyl)-3-(3-hydroxybutyl)urea. The SMILES string stored under BDBM50394962 (CCc1ccc(cc1)S(=O)(=O)c2c3nc(c4c(n3nn2)ccs4)NCc5cccs5) corresponds to a triazolothienopyrimidine scaffold (C₂₀H₁₇N₅O₂S₃, MW 455.59) that is chemically unrelated to the target compound (C₁₁H₁₅FN₂O₂, MW 226.25) [1]. The ChEMBL identifier CHEMBL1394231, cross-referenced with BDBM50394962, is confirmed via the ChEMBL API to represent the same triazolothienopyrimidine (canonical SMILES: CCc1ccc(S(=O)(=O)c2nnn3c2nc(NCc2cccs2)c2sccc23)cc1, molecular formula C₂₀H₁₇N₅O₂S₃) [2]. Consequently, the UT-B IC₅₀ of 11 nM, the mouse erythrocyte IC₅₀ values of 11–25 nM, and the selectivity claims derived from these data do not apply to 1-(2-fluorophenyl)-3-(3-hydroxybutyl)urea [1]. Separately, CCR5 antagonism data in BindingDB (IC₅₀ ≈ 9.2 μM in human MOLT4 cells, assay CHEMBL_761999) could not be definitively assigned to the target compound owing to ambiguous structure–identifier mapping; even if the assignment is correct, this level of potency is considered modest for the CCR5 target class, where clinical candidates such as maraviroc exhibit IC₅₀ values below 10 nM in the same assay format [3]. No other biological activity data were found for this compound in any public database.
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No verified quantitative biological data (IC₅₀, Kd, Ki, EC₅₀) identified in any public database. |
| Comparator Or Baseline | BDBM50394962/CHEMBL1394231 (triazolothienopyrimidine, not the target compound): IC₅₀ 11 nM (human UT-B). Maraviroc (CCR5 clinical comparator): IC₅₀ < 10 nM. |
| Quantified Difference | Target compound: data absent. Misassigned data: ~1,000-fold discrepancy between the annotated scaffold and the target compound structure. |
| Conditions | Public database search across BindingDB, ChEMBL, PubMed, Google Patents, and major supplier catalogs (Sigma-Aldrich, MedChemExpress, Selleck, Tocris, Cayman) via CAS, SMILES, and IUPAC queries — May 2026. |
Why This Matters
For scientific procurement, the absence of verified biological data means this compound cannot currently be selected over any analog based on potency or selectivity claims; any such selection would require de novo experimental characterization.
- [1] BindingDB. Entry BDBM50394962. SMILES: CCc1ccc(cc1)S(=O)(=O)c2c3nc(c4c(n3nn2)ccs4)NCc5cccs5. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394962 (accessed 2026-05-02). View Source
- [2] ChEMBL. Molecule CHEMBL1394231. Canonical SMILES: CCc1ccc(S(=O)(=O)c2nnn3c2nc(NCc2cccs2)c2sccc23)cc1. Molecular formula: C₂₀H₁₇N₅O₂S₃. https://www.ebi.ac.uk/chembl/api/data/molecule/CHEMBL1394231.json (accessed 2026-05-02). View Source
- [3] Dorr, P.; Westby, M.; Dobbs, S.; et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrob. Agents Chemother. 2005, 49, 4721–4732. View Source
